

2-hydroxy-2-methylpropanamide molecular weight and formula

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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

Cat. No.: B079247

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A Technical Overview of 2-Hydroxy-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for **2-hydroxy-2-methylpropanamide**, a valuable compound in research and chemical synthesis. Its structure, featuring both a tertiary alcohol and an amide group, allows it to serve as a versatile precursor for various chemical transformations.

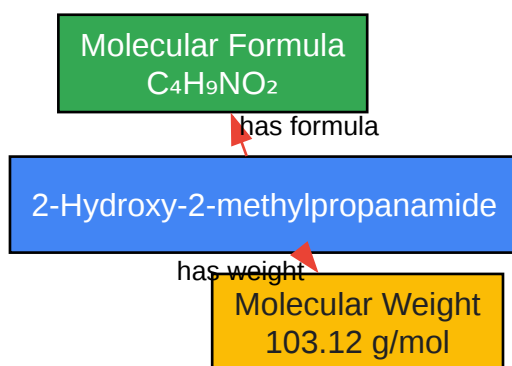
Physicochemical Properties

The fundamental molecular properties of **2-hydroxy-2-methylpropanamide** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Citations
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][3][4][5]
Molecular Weight	103.12 g/mol	[1][2][4][6]
Monoisotopic Mass	103.063328530 Da	[6]
CAS Registry Number	13027-88-8	[1][2][3]

Structural and Chemical Identity

To facilitate a clear understanding of the compound's structure and its relationship to its primary identifiers, the following diagram illustrates the logical connection between its name, formula, and molecular weight.



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Core properties of **2-hydroxy-2-methylpropanamide**.

Further Research and Experimental Protocols

While this guide provides the core molecular data, a comprehensive whitepaper, including detailed experimental protocols, requires a more defined scope. Potential areas for in-depth exploration include:

- **Synthesis Pathways:** Detailing the radical condensation reactions or amide coupling processes used to synthesize the compound and its derivatives.
- **Biochemical Interactions:** Exploring its role as a substrate for enzymes like S-enantioselective amidase from *Arthrobacter* sp. S-2.^[1]
- **Therapeutic Applications:** Investigating its derivatives, such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, as potential inhibitors of Pyruvate Dehydrogenase Kinase (PDK) in cancer therapy research.^[1]

Detailed experimental protocols for the above areas would require a thorough review of specific primary literature. Researchers interested in a deeper dive into these topics are encouraged to specify their area of focus for a more targeted analysis.

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